molecular formula C7H7N3O B15334396 7-Methoxyimidazo[1,2-b]pyridazine

7-Methoxyimidazo[1,2-b]pyridazine

Cat. No.: B15334396
M. Wt: 149.15 g/mol
InChI Key: JBQVYAYZDXKKLH-UHFFFAOYSA-N
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Description

7-Methoxyimidazo[1,2-b]pyridazine is a heterocyclic compound characterized by the presence of an imidazo[1,2-b]pyridazine core with a methoxy group at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxyimidazo[1,2-b]pyridazine typically involves the condensation of 2-aminopyridine derivatives with α-bromoketones under various conditions. One efficient method is the solvent- and catalyst-free synthesis under microwave irradiation, which offers high yields and environmentally benign conditions . Another approach involves the use of solid support catalysts such as Al2O3 and TiCl4 .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as solvent-free reactions and microwave-assisted synthesis, are likely to be employed to ensure efficient and sustainable production.

Chemical Reactions Analysis

Types of Reactions: 7-Methoxyimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Typically used to alter the oxidation state of the compound.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Conditions often involve the use of halogenating agents or nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various functionalized imidazo[1,2-b]pyridazines .

Scientific Research Applications

7-Methoxyimidazo[1,2-b]pyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methoxyimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of interleukin-17A (IL-17A), a cytokine involved in inflammatory responses. By inhibiting IL-17A, this compound can modulate immune responses and reduce inflammation .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

7-methoxyimidazo[1,2-b]pyridazine

InChI

InChI=1S/C7H7N3O/c1-11-6-4-7-8-2-3-10(7)9-5-6/h2-5H,1H3

InChI Key

JBQVYAYZDXKKLH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC=CN2N=C1

Origin of Product

United States

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